6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Anticancer Agents
Specific Scientific Field
Summary of the Application
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . These compounds were evaluated for their antitumor activity .
Methods of Application or Experimental Procedures
The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening .
Results or Outcomes
Compound 3b, the most potent compound examined, displayed broad spectrum antiproliferative activity against all of the tested cell lines . The greatest growth inhibitions were observed against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR) .
Anticancer Evaluation and Molecular Docking Studies
Summary of the Application
A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities .
Methods of Application or Experimental Procedures
The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .
Results or Outcomes
All the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, 3j especially stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .
Antifungal Agents
Summary of the Application
Imidazothiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their wide range of biological properties, including antifungal properties .
Methods of Application or Experimental Procedures
The antifungal properties of these compounds are typically evaluated using in vitro assays against a variety of fungal strains .
Results or Outcomes
While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, imidazothiazole derivatives in general have shown promising antifungal activity .
Antiviral Agents
Summary of the Application
Imidazothiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their antiviral properties .
Methods of Application or Experimental Procedures
The antiviral properties of these compounds are typically evaluated using in vitro assays against a variety of viral strains .
Results or Outcomes
While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, imidazothiazole derivatives in general have shown promising antiviral activity .
Antihypertensive Agents
Summary of the Application
Thiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their antihypertensive properties .
Methods of Application or Experimental Procedures
The antihypertensive properties of these compounds are typically evaluated using in vitro assays against a variety of hypertensive models .
Results or Outcomes
While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, thiazole derivatives in general have shown promising antihypertensive activity .
Anti-Inflammatory Agents
Summary of the Application
Thiazole derivatives, including “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid”, have been studied for their anti-inflammatory properties .
Methods of Application or Experimental Procedures
The anti-inflammatory properties of these compounds are typically evaluated using in vitro assays against a variety of inflammatory models .
Results or Outcomes
While specific results for “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” are not mentioned, thiazole derivatives in general have shown promising anti-inflammatory activity .
Future Directions
Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the known activity of the related compound “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” on the human constitutive androstane receptor (CAR), it would be interesting to investigate whether “6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” has similar activity .
properties
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZNLUSBLMONHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649279 |
Source
|
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
CAS RN |
912770-34-4 |
Source
|
Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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